Ethaboxam

Description

Structure

3D Structure

Properties

IUPAC Name |

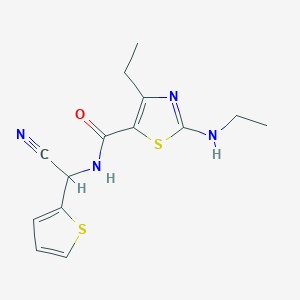

N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRFDNJEBWAUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057994 | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162650-77-3 | |

| Record name | Ethaboxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162650-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethaboxam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethaboxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHABOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MP0L17BM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethaboxam: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Ethaboxam, a thiazole carboxamide fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound is the common name for the chemical N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide. It is a synthetic, systemic fungicide belonging to the thiazole carboxamide chemical family.[1][2] this compound possesses a chiral center and is used as a racemic mixture of its (R) and (S) enantiomers.

| Identifier | Value |

| IUPAC Name | (RS)-N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide |

| CAS Number | 162650-77-3 |

| Molecular Formula | C₁₄H₁₆N₄OS₂ |

| Molecular Weight | 320.43 g/mol [3] |

| Canonical SMILES | CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 |

| InChI Key | NQRFDNJEBWAUBL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as its biological activity.

| Property | Value |

| Melting Point | ~189 °C (decomposes)[4] |

| Boiling Point | Decomposes before boiling |

| Density | 1.323 ± 0.06 g/cm³ (Predicted)[4] |

| Water Solubility | 27.4 mg/L at 20 °C |

| Vapor Pressure | 6.1 x 10⁻⁷ torr (8.1 x 10⁻⁵ mPa) at 20-25 °C[3] |

| Octanol-Water Partition Coefficient (log Kow) | 2.89 at 20 °C |

| Dissociation Constant (pKa) | 3.6 (weak acid) |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound generally follows internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data reliability and comparability across different laboratories and regulatory bodies.[1][3][4][5][6]

-

Melting Point: Determined using methods like the capillary tube method as described in OECD Guideline 102.

-

Water Solubility: Typically measured using the flask method or the column elution method, following OECD Guideline 105.

-

Vapor Pressure: Can be determined by methods such as the vapor pressure balance, gas saturation, or effusion methods outlined in OECD Guideline 104.

-

Octanol-Water Partition Coefficient (Kow): The shake-flask method is a common technique, as detailed in OECD Guideline 107. HPLC methods (OECD Guideline 117) can also be used.

-

Density: Determined using methods such as the oscillating densitometer or pycnometer method according to OECD Guideline 109.

Mode of Action and Signaling Pathway

This compound's primary mode of action is the disruption of β-tubulin assembly during mitosis in oomycetes.[2] This interference with microtubule formation leads to the inhibition of cell division and ultimately the death of the pathogen.[7] Studies have shown that this compound specifically targets microtubule integrity in Phytophthora infestans, while not affecting the microtubules in fungi like Aspergillus nidulans or mammalian cells, indicating a high degree of specificity.[8] It is classified under FRAC (Fungicide Resistance Action Committee) Group 22.[2]

Caption: Mode of Action of this compound.

Experimental Workflow: Fungicide Sensitivity Testing

A common experimental workflow to assess the sensitivity of a pathogen to a fungicide like this compound involves determining the effective concentration (EC₅₀) that inhibits 50% of its growth.

Caption: General workflow for fungicide sensitivity testing.

Detailed Methodology for Fungicide Sensitivity Testing

A representative protocol for determining the EC₅₀ value of this compound against an oomycete pathogen is as follows:

-

Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Growth Medium: A suitable growth medium for the target pathogen, such as potato dextrose agar (PDA), is prepared and autoclaved.

-

Amendment of Medium: The autoclaved medium is cooled to approximately 50-55 °C. The this compound stock solution is then added to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared. The amended agar is then poured into petri dishes.

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing culture of the pathogen and placed in the center of each this compound-amended and control plate.

-

Incubation: The inoculated plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25 °C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

References

- 1. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. canada.ca [canada.ca]

- 8. experts.azregents.edu [experts.azregents.edu]

Ethaboxam: A Technical Guide for Researchers

Ethaboxam is a synthetic fungicide belonging to the thiazole carboxamide chemical class, demonstrating both protective and curative properties against a range of plant-pathogenic oomycetes.[1][2] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, fungicidal efficacy, and relevant experimental protocols for research and development professionals.

Core Chemical and Physical Properties

This compound's fundamental chemical identifiers and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 162650-77-3 | [1][3][4][5][6] |

| Molecular Formula | C₁₄H₁₆N₄OS₂ | [3][4][5][6] |

| IUPAC Name | N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | [3] |

| Molecular Weight | 320.43 g/mol | [1][4][6] |

| Physical State | Very pale yellow solid powder | [7] |

| Vapor Pressure | 6.1 x 10⁻⁷ torr | [3] |

| Water Solubility | Moderately soluble | [2] |

| Soil Aerobic Half-life | 0.9 to 9.6 days | [3] |

| Aquatic Aerobic Half-life | 29 to 52 days | [3] |

| Soil Mobility (Koc) | 404 to 1,684 ml/g (Slightly to moderately mobile) | [3] |

Mechanism of Action

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 22 fungicide.[1][3] Its primary mode of action is the disruption of β-tubulin assembly during mitosis.[1][2][3] This interference with microtubule formation is a critical mechanism in its fungicidal activity against oomycetes.[1]

Beyond its primary target, this compound is believed to possess multiple sites of action, including the inhibition of nuclear migration from the growing germ tube and mycelia, and the apparent inhibition of mitochondrial oxygen consumption.[3] This multi-faceted mechanism contributes to its efficacy and potentially lowers the risk of resistance development compared to single-site action fungicides.[1][8]

Caption: Proposed mechanism of action for this compound.

Fungicidal Activity and Efficacy

This compound is particularly effective against oomycete pathogens, which cause destructive diseases such as late blight, downy mildew, and root rot in various crops.[1] Its efficacy has been quantified through in vitro studies, with Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) values determined for several key pathogens.

| Pathogen | Parameter | Value (mg/L) | Reference |

| Phytophthora infestans | MIC | 0.1 - 0.5 | [1] |

| Phytophthora capsici | MIC | 1.0 - 5.0 | [1] |

| Pythium sylvaticum | EC₅₀ | Lower at 13°C than 23°C | [4] |

| Pythium torulosum | EC₅₀ | Higher at 23°C than 13°C | [4] |

In further studies, this compound demonstrated the ability to completely inactivate all tested isolates of P. infestans within 48 hours at a concentration of 10 mg/L, and all tested isolates of P. capsici within 96 hours at the same concentration.[9]

Experimental Protocols

General Synthesis Route

The commercial production of this compound involves a multi-step chemical synthesis centered around its thiazole carboxamide structure.[2] While specific proprietary methods may vary, a general synthesis can be conceptualized as follows:

-

Preparation of Key Intermediates: This involves the synthesis of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid and amino(thiophen-2-yl)acetonitrile.

-

Amide Bond Formation: The carboxylic acid intermediate is activated, for example, by conversion to an acid chloride or using a coupling agent.

-

Coupling Reaction: The activated carboxylic acid is then reacted with the amino(thiophen-2-yl)acetonitrile intermediate to form the final this compound molecule through an amide linkage.

-

Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to yield the final, high-purity compound.

In Vitro Fungicidal Activity Assay (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against oomycete pathogens.

-

Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or lima bean agar) and autoclave. Allow the medium to cool to approximately 50-60°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of desired test concentrations.

-

Amended Media: Add the this compound dilutions to the molten agar to achieve the final test concentrations. Also, prepare control plates containing only the solvent (DMSO) and unamended control plates.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pathogen culture onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at an appropriate temperature for the specific pathogen (e.g., 20-25°C).

-

Data Collection: Measure the radial growth of the mycelium daily until the growth on the control plates reaches the edge of the plate.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.

Analytical Method for this compound Residue in Soil

This protocol is based on methods validated by the U.S. Environmental Protection Agency for the determination of this compound in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[10][11]

-

Sample Extraction:

-

Weigh 20 g of soil into a polyethylene bottle.

-

Add 80 mL of an extraction solvent (e.g., 70:30 acetonitrile/water).

-

Shake for approximately 30 minutes.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant.

-

Repeat the extraction process and combine the extracts.

-

-

Liquid-Liquid Partitioning:

-

Transfer an aliquot of the extract and add water.

-

Perform a liquid-liquid extraction with hexane to remove nonpolar interferences. Discard the hexane layer.

-

Perform a subsequent extraction with ethyl acetate to isolate the this compound. Collect the ethyl acetate layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., 50:50 methanol/water) for analysis.

-

-

LC/MS/MS Analysis:

-

Inject the reconstituted sample into an LC/MS/MS system.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and methanol with formic acid) for chromatographic separation.

-

Detect and quantify this compound using tandem mass spectrometry in positive electrospray ionization mode, monitoring for specific precursor and product ion transitions.

-

Caption: Workflow for this compound residue analysis in soil.

References

- 1. This compound | Oomycete Fungicide for Plant Research [benchchem.com]

- 2. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. This compound | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. primaryinfo.com [primaryinfo.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

Ethaboxam's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of action of ethaboxam, a thiazole carboxamide fungicide, against oomycete pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a comprehensive overview of its biochemical interactions, efficacy data, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[1][2][3] Its primary mode of action is the disruption of β-tubulin assembly during mitosis.[1][3] This interference with the microtubule cytoskeleton is a critical blow to the cellular integrity and division processes of oomycetes.

Studies on Phytophthora infestans have demonstrated that this compound exposure leads to the disruption of microtubule organization.[4][5] This disruption is selective, as similar experimental conditions did not affect the microtubules in the ascomycete fungus Aspergillus nidulans or in mammalian cells, indicating a specific targeting of oomycete tubulin.[4]

The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers into microtubules. This has several downstream consequences for the oomycete cell:

-

Inhibition of Mitosis: Without functional microtubules to form the mitotic spindle, nuclear division is arrested.

-

Disruption of Cell Structure and Transport: Microtubules are essential for maintaining cell shape, intracellular transport of organelles and vesicles, and motility. Their disruption leads to a loss of these vital functions.

-

Inhibition of Growth and Development: The inability to undergo cell division and maintain cellular organization ultimately inhibits mycelial growth and the germination of zoospores.[6][7][8][9]

While the primary target is well-established, some evidence suggests that this compound may have multiple sites of action, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[1] However, the most profound and well-documented effect remains the potent inhibition of microtubule assembly.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified against a range of oomycete pathogens. The following tables summarize key findings from various studies.

Table 1: In Vitro Activity of this compound Against Phytophthora Species

| Oomycete Species | Parameter | Value (mg/L or µg/mL) | Reference |

| Phytophthora infestans (9 isolates) | MIC | 0.1 - 0.5 | |

| Phytophthora capsici (8 isolates) | MIC | 1.0 - 5.0 | |

| Phytophthora infestans (5 isolates) | Inactivation Time | 48 hours at 10 mg/L | |

| Phytophthora capsici (5 isolates) | Inactivation Time | 96 hours at 10 mg/L | |

| Phytophthora cinnamomi | EC50 (mycelial growth) | 0.017 - 0.069 (mean 0.035) | [10] |

| Phytophthora sojae (112 isolates) | EC50 (mycelial growth) | mean 0.033 µg/mL | [11] |

Table 2: Efficacy of this compound Against Pythium Species

| Oomycete Species | Parameter | Value (µg/mL) | Temperature (°C) | Reference |

| Pythium sylvaticum | EC50 | Lower at 13°C | 13 | [12] |

| Pythium torulosum | EC50 | Higher at 23°C | 23 | [12] |

Molecular Basis of Resistance

Resistance to this compound in oomycetes is associated with specific mutations in the β-tubulin gene. Studies on Phytophthora sojae have identified point mutations at amino acid positions Q8L, C165Y, or I258V that confer resistance.[11] The C165Y mutation, in particular, has been shown to induce high levels of resistance.[11]

Interestingly, cross-resistance studies have revealed positive cross-resistance between this compound and zoxamide for the Q8L and I258V mutations, and negative cross-resistance for the C165Y mutation. No cross-resistance has been detected between this compound and other oomycete fungicides such as cymoxanil, metalaxyl, flumorph, and oxathiapiprolin. This information is critical for designing effective resistance management strategies.

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the mechanism of action and resistance to this compound.

Immunofluorescence and Confocal Microscopy for Microtubule Visualization

This protocol was adapted from studies on Phytophthora infestans to observe the in vivo effects of this compound on microtubule integrity.[4]

Objective: To visualize the microtubule network in oomycete hyphae following treatment with this compound.

Methodology:

-

Culture Preparation: Grow Phytophthora infestans on a suitable medium (e.g., V8 agar) to obtain actively growing hyphae.

-

This compound Treatment: Expose hyphal cells to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for different incubation times (e.g., 30, 60, and 120 minutes).

-

Fixation: Fix the hyphal cells with a suitable fixative (e.g., paraformaldehyde and glutaraldehyde in a phosphate buffer) to preserve cellular structures.

-

Cell Wall Digestion: Treat the fixed cells with cell wall degrading enzymes (e.g., cellulase and β-glucuronidase) to allow for antibody penetration.

-

Immunostaining:

-

Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., monoclonal anti-α-tubulin).

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a secondary antibody conjugated to a fluorescent dye (e.g., FITC-conjugated goat anti-mouse IgG) that binds to the primary antibody.

-

-

Microscopy: Mount the stained cells on a microscope slide and observe using a laser scanning confocal microscope.

Fungicide Sensitivity Assays (EC50 Determination)

This protocol is a standard method for determining the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen.

Objective: To quantify the sensitivity of oomycete isolates to this compound.

Methodology:

-

Media Preparation: Prepare a suitable agar medium (e.g., V8 agar or cornmeal agar) and amend it with a series of this compound concentrations. A non-amended medium serves as the control.

-

Inoculation: Place a mycelial plug of the oomycete isolate in the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature in the dark.

-

Measurement: After a defined incubation period, measure the radial growth of the mycelium.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Identification of Resistance-Conferring Mutations

This workflow outlines the steps to identify the molecular basis of this compound resistance.

Objective: To identify mutations in the β-tubulin gene that are responsible for this compound resistance.

Methodology:

-

Selection of Resistant Mutants: Generate or select for oomycete isolates that exhibit resistance to this compound, typically by continuous culturing on this compound-amended media.

-

DNA Extraction: Extract genomic DNA from both the resistant mutants and the sensitive parental isolates.

-

PCR Amplification: Amplify the β-tubulin gene from the extracted DNA using specific primers.

-

Gene Sequencing: Sequence the amplified PCR products.

-

Sequence Alignment and Analysis: Align the nucleotide and deduced amino acid sequences of the β-tubulin gene from the resistant and sensitive isolates to identify any point mutations.

-

Confirmation of Mutation's Role (e.g., using CRISPR/Cas9):

-

Design a guide RNA (gRNA) that targets the wild-type β-tubulin sequence.

-

Introduce the Cas9 nuclease and the gRNA into a sensitive oomycete strain along with a donor DNA template containing the putative resistance-conferring mutation.

-

Select for transformants that have incorporated the mutation and confirm their resistance to this compound.

-

Conclusion

This compound is a potent and specific inhibitor of oomycete growth and development. Its well-defined mechanism of action, centered on the disruption of β-tubulin and microtubule dynamics, provides a clear molecular basis for its fungicidal activity. The availability of quantitative efficacy data and a growing understanding of the molecular mechanisms of resistance are crucial for the strategic deployment of this compound in integrated pest management programs to ensure its long-term effectiveness. Further research into potential secondary modes of action and the fitness costs associated with resistance mutations will continue to refine our understanding of this important oomycete fungicide.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | Oomycete Fungicide for Plant Research [benchchem.com]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

Ethaboxam: A Technical Review of Research Trends, Efficacy, and Resistance Management

Abstract

Ethaboxam is a thiazole carboxamide fungicide highly effective against plant pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Group 22, its primary mode of action is the disruption of β-tubulin assembly during mitosis, which inhibits cell division and mycelial growth.[1][2] This technical guide provides a comprehensive review of the current research trends surrounding this compound, including its mechanism of action, spectrum of activity, and the development of resistance. It summarizes key quantitative efficacy data and provides detailed experimental protocols for assessing fungicide sensitivity. Furthermore, this document employs visualizations to illustrate the molecular pathway of this compound's action, a standard experimental workflow, and strategies for integrated pest management to mitigate resistance.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant economic losses in agriculture worldwide. Diseases such as late blight, downy mildew, and root rot, caused by species of Phytophthora and Pythium, pose a constant threat to crop yield and quality.[2] Chemical control remains a cornerstone of disease management, but the efficacy of many fungicides is threatened by the emergence of resistant pathogen populations.[3]

This compound is a systemic fungicide with both protective and curative properties, developed to control diseases caused by various oomycetes.[2][4] Its unique mode of action, targeting β-tubulin assembly, distinguishes it from other common oomycete fungicides like metalaxyl/mefenoxam (FRAC Group 4) and strobilurins (FRAC Group 11), making it a valuable tool for resistance management programs.[2][3] This review synthesizes the existing literature on this compound, focusing on its molecular interactions, fungicidal efficacy, and its role in sustainable agriculture.

Mechanism of Action: Disruption of Microtubule Assembly

The fungicidal activity of this compound stems from its ability to interfere with mitosis and cell division in oomycetes.[2] It specifically targets the β-tubulin protein, a critical component of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for several cellular processes, including the formation of the mitotic spindle, which segregates chromosomes during cell division.[5][6]

This compound binds to the β-tubulin subunit, inhibiting its polymerization into functional microtubules.[2][4] This disruption leads to a failure in mitotic spindle formation, arresting the cell cycle and ultimately preventing the growth and proliferation of the pathogen.[6] This targeted action is highly effective against oomycetes but does not extend to true fungi, which may have different tubulin structures.[7] Some research also suggests this compound may have multiple sites of action, including the inhibition of nuclear migration and oxygen consumption by mitochondria.[1]

Efficacy and Spectrum of Activity

This compound demonstrates high efficacy against a range of economically important oomycete pathogens. It is utilized in various applications, including foliar sprays, soil treatments, and seed treatments, to manage diseases in crops like soybeans, potatoes, and vegetables.[1][2]

Quantitative Efficacy Data

The effectiveness of a fungicide is often quantified by its Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50). Lower values indicate higher potency. Research has established baseline sensitivity for this compound across numerous species.

Table 1: In Vitro Efficacy of this compound Against Phytophthora Species

| Pathogen Species | Efficacy Metric | Value Range (µg/mL or mg/L) | Mean Value (µg/mL or mg/L) | Source(s) |

|---|---|---|---|---|

| Phytophthora infestans | MIC | 0.1 - 0.5 | - | [2] |

| Phytophthora capsici | MIC | 1.0 - 5.0 | - | [2] |

| Phytophthora cinnamomi | EC50 | 0.017 - 0.069 | 0.035 | [8] |

| Phytophthora nagaii | EC50 | 0.0178 - 0.0236 | 0.0207 | [9] |

| Phytophthora tentaculata | EC50 | 0.0653 - 0.0815 | 0.0745 |[9] |

Note: 1 µg/mL is equivalent to 1 mg/L.

Use in Combination Therapies

A key trend in this compound research is its use in combination with other fungicides. Tank-mixing or using pre-formulated mixtures with fungicides that have different modes of action is a primary strategy for broadening the spectrum of control and managing resistance.[1] Studies have shown that combining this compound with metalaxyl or mefenoxam can provide more effective control against certain Pythium and Phytophthora species than either compound used alone.[10][11][12] This is particularly important for managing pathogen populations that may have inherent insensitivity to one of the active ingredients.[13][14] For example, while most oomycetes are sensitive to mefenoxam, some species are inherently less sensitive to this compound, and vice-versa, making a combination product more robust.[14]

Fungicide Resistance

The development of fungicide resistance is a significant challenge in disease management. This compound is generally considered to have a low to medium risk for the development of resistance.[3][10] This is attributed to its specific mode of action. However, as with any single-site fungicide, repeated and exclusive use can exert selection pressure on pathogen populations, potentially leading to reduced sensitivity.

Resistance Management Strategies

The primary strategy to mitigate the risk of resistance is to avoid the overuse of this compound as a standalone product. Integrated pest management (IPM) programs recommend:

-

Rotation: Alternating this compound with fungicides from different FRAC groups.

-

Mixtures: Using this compound in pre-mixes or tank-mixes with multi-site fungicides or fungicides with a different single-site mode of action.[3]

-

Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.

The inclusion of this compound (FRAC Group 22) in rotation with fungicides like mefenoxam (FRAC Group 4) or azoxystrobin (FRAC Group 11) is crucial for managing pathogens like Pythium spp. that have already developed resistance to other chemical classes.[2][3]

Detailed Experimental Protocols

Assessing the sensitivity of oomycete populations to this compound is critical for monitoring resistance and making effective treatment decisions. The Amended Agar Medium (AAM) assay is the gold-standard method for this purpose.[15][16]

Protocol: Mycelial Growth Inhibition Assay (Amended Agar Medium)

This protocol details the steps to determine the EC50 value of this compound for an oomycete isolate.

1. Materials:

-

Oomycete isolate of interest, actively growing on culture medium.

-

Potato Dextrose Agar (PDA) or other suitable growth medium (e.g., V8 juice agar).[17][18]

-

Technical grade this compound.

-

Solvent (e.g., Dimethyl sulfoxide - DMSO, or acetone).

-

Sterile distilled water.

-

Sterile 90 mm Petri dishes.

-

Sterile flasks or media bottles.

-

Micropipettes and sterile tips.

-

Cork borer (5-mm diameter).

-

Incubator set to the optimal temperature for the test organism (e.g., 20-24°C).[15][16]

-

Ruler or calipers for measurement.

2. Preparation of Fungicide Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 1,000 mg/L) in a suitable solvent. Ensure the fungicide is completely dissolved.

-

From this stock, perform serial dilutions in sterile distilled water to create a range of working concentrations.[18] The final concentrations in the agar should bracket the expected EC50 value (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

3. Preparation of Amended Agar Plates:

-

Prepare the agar medium (e.g., PDA) according to the manufacturer's instructions and autoclave.[18]

-

Allow the medium to cool in a water bath to approximately 50-55°C. Holding it at this temperature prevents solidification while minimizing heat degradation of the fungicide.

-

Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations. For the control plates, add an equivalent volume of solvent without the fungicide.

-

Gently swirl the flasks to ensure homogenous mixing and immediately pour approximately 20-25 mL of the amended medium into each sterile Petri dish.[15]

-

Allow the plates to solidify completely in a sterile environment.

4. Inoculation and Incubation:

-

Using a sterile 5-mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of the oomycete isolate.[15]

-

Place one mycelial plug, mycelium-side down, in the center of each amended agar plate.[15]

-

Prepare at least three to four replicate plates for each fungicide concentration.[15]

-

Seal the plates with paraffin film and incubate them in the dark at the appropriate temperature.

5. Data Collection and Analysis:

-

After a set incubation period (e.g., 4-7 days), when the colony on the control plates has reached a substantial diameter but not the edge of the plate, measure the colony growth.[15]

-

For each colony, measure two perpendicular diameters and calculate the mean. Subtract the diameter of the initial plug (5 mm) to get the net growth.

-

Calculate the percent inhibition of mycelial growth for each concentration relative to the control (0 mg/L) using the formula:

-

% Inhibition = 100 * ( (Control Diameter - Treatment Diameter) / Control Diameter )

-

-

Plot the percent inhibition against the log-transformed fungicide concentrations. Use regression analysis to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[19]

Conclusion

This compound remains a highly effective and important fungicide for the control of oomycete pathogens in modern agriculture. Its distinct mode of action, targeting β-tubulin assembly, provides a crucial tool for managing diseases, especially in the context of resistance to other fungicide classes. Quantitative data consistently demonstrates its high potency against key pathogens like Phytophthora and Pythium. The prevailing research trend emphasizes the use of this compound within an integrated resistance management framework, primarily through rotations and mixtures with fungicides possessing different modes of action. Continued monitoring of pathogen sensitivity through standardized laboratory assays is essential to ensure the long-term durability and effectiveness of this valuable chemical tool. Future research may focus on optimizing combination therapies, understanding the molecular basis of inherent insensitivity in some oomycete species, and exploring potential synergistic interactions with novel biocontrol agents.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. This compound | Oomycete Fungicide for Plant Research [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 7. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. The Efficacy of this compound as a Soybean Seed Treatment Toward Phytophthora, Phytopythium, and Pythium in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Crop Protection Network [cropprotectionnetwork.org]

- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]

- 18. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]

- 19. researchgate.net [researchgate.net]

Ethaboxam: A Technical Guide to its Oomycete Targets in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaboxam is a systemic, thiazole carboxamide fungicide recognized for its targeted efficacy against plant diseases caused by oomycetes, a group of destructive water molds.[1][2] Belonging to the Fungicide Resistance Action Committee (FRAC) Group 22, its unique mode of action makes it a critical tool in integrated pest management (IPM) and resistance management strategies.[2][3] This technical guide provides an in-depth overview of this compound's target pathogens, quantitative efficacy, mode of action, and the experimental protocols used in its evaluation.

Primary Target Pathogens

This compound demonstrates high activity against a range of economically important oomycete pathogens. Its primary targets are within the genera Phytophthora, Pythium, and Phytopythium, which are responsible for devastating diseases such as late blight, damping-off, and root rot in various crops.[2][4][5] It is also effective against downy mildews, including Pseudoperonospora cubensis and Bremia lactucae.[6]

Quantitative Efficacy Data

The efficacy of this compound is quantified through in vitro assays determining the Minimum Inhibitory Concentration (MIC) and the Effective Concentration to inhibit 50% of growth (EC50). These values demonstrate the fungicide's potency against specific pathogens.

In Vitro Efficacy Against Phytophthora Species

| Pathogen | Isolate Count | Efficacy Metric | Value Range (mg/L or µg/mL) | Reference |

| Phytophthora infestans | 9 | MIC | 0.1 - 0.5 mg/L | [6] |

| Phytophthora capsici | 8 | MIC | 1.0 - 5.0 mg/L | [6] |

| Phytophthora nagaii | - | EC50 | 0.01782 - 0.02356 µg/mL | [1] |

| Phytophthora tentaculata | - | EC50 | 0.06527 - 0.08145 µg/mL | [1] |

In Vitro Efficacy Against Pythium and Other Oomycetes

| Pathogen | Efficacy Metric | Value Range (µg/mL or ppm) | Notes | Reference |

| Pythium ultimum (Metalaxyl-Sensitive) | EC50 | 0.012 - 0.183 ppm | Demonstrates high sensitivity. | [6] |

| Pythium ultimum (Metalaxyl-Resistant) | EC50 | 11.35 - 49.96 ppm | Shows significantly lower sensitivity. | [6] |

| Pseudoperonospora cubensis | EC50 | 0.18 - 3.08 µg/mL | Median EC50 of 1.55 µg/mL. | [7] |

| Bremia lactucae | EC50 | 0.017 - 0.069 µg/mL | Mean EC50 of 0.035 µg/mL. | [6] |

Mode of Action: Inhibition of Mitosis

This compound's primary mode of action is the disruption of microtubule assembly by binding to β-tubulin in oomycetes.[3][4] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The inhibition of mitosis ultimately leads to the cessation of mycelial growth and pathogen development.[3][8] Some studies also suggest it may have secondary action sites, including the inhibition of nuclear migration and mitochondrial oxygen consumption.[3]

Caption: this compound inhibits β-tubulin assembly, blocking mitosis and pathogen growth.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized in vitro and in vivo laboratory procedures.

In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the EC50 value of this compound against a target pathogen.

Methodology:

-

Preparation of Fungicide Stock: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone).

-

Media Amendment: Autoclave a nutrient-rich agar medium (e.g., Potato Dextrose Agar for fungi, V8 or cornmeal agar for oomycetes). After cooling to approximately 50-55°C, amend the medium with serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium is prepared with the solvent alone.

-

Inoculation: Dispense the amended agar into sterile petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) taken from the leading edge of an actively growing pathogen culture onto the center of each plate.

-

Incubation: Incubate the plates in the dark at a temperature optimal for the specific pathogen's growth (e.g., 20-25°C).

-

Data Collection: After a set incubation period (e.g., 3-7 days), or when the control plate's mycelial growth has reached a predefined diameter, measure the colony diameter on each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control for each concentration. Use probit or logistic regression analysis to determine the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.

In Vivo Seed Treatment Efficacy Assay (Seed Plate Assay)

This laboratory-based assay evaluates the ability of this compound as a seed treatment to protect against seed rot and damping-off.[4]

Methodology:

-

Pathogen Culture: Grow the target pathogen (Pythium spp., Phytophthora spp.) on a suitable agar medium until the culture is actively growing.

-

Seed Treatment: Treat seeds of a susceptible host plant (e.g., soybean) with a commercial formulation of this compound at the recommended rate. Include an untreated control group.

-

Assay Setup: Place a mycelial plug from the pathogen culture in the center of a petri dish containing a medium like potato carrot agar.[4]

-

Seed Placement: Arrange treated and untreated seeds equidistantly around the mycelial plug on the agar surface.

-

Incubation: Incubate the plates under conditions conducive to disease development (e.g., specific temperature and light cycles).

-

Evaluation: After a defined period (e.g., 5-10 days), assess disease severity. Metrics can include the rate of seed germination, seedling stand count, and visual disease ratings (e.g., extent of seed rot, lesion development on seedlings).[4]

-

Analysis: Compare the disease severity in the this compound-treated group to the untreated control to determine the level of protection provided by the seed treatment.

Caption: Standard workflows for in vitro and in vivo evaluation of this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. epa.gov [epa.gov]

- 6. This compound | Oomycete Fungicide for Plant Research [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide on the Preliminary Efficacy of Ethaboxam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaboxam is a thiazole carboxamide fungicide that has demonstrated significant efficacy against a range of oomycete pathogens, a class of destructive plant pathogens often referred to as water molds. Belonging to the Fungicide Resistance Action Committee (FRAC) Group 22, its primary mode of action is the inhibition of β-tubulin assembly during mitosis.[1] This disruption of microtubule formation is a key mechanism in its fungicidal activity. This technical guide provides a comprehensive overview of preliminary efficacy studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mode of action and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various species of Phytophthora and Pythium, two of the most economically significant genera of oomycete pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and Effective Concentration for 50% inhibition (EC50) values.

Table 1: In Vitro Efficacy of this compound against Phytophthora Species

| Pathogen Species | Isolate Information | Efficacy Metric | Value (µg/mL) | Reference |

| Phytophthora infestans | 9 isolates | MIC Range | 0.1 - 0.5 | |

| Phytophthora capsici | 8 isolates | MIC Range | 1.0 - 5.0 | |

| Phytophthora cinnamomi | 71 isolates | EC50 Range | 0.017 - 0.069 | [1] |

| Phytophthora cinnamomi | 71 isolates | Mean EC50 | 0.035 | [1] |

| Phytophthora nagaii | KACC45737 | EC50 Range | 0.01782 - 0.02356 | |

| Phytophthora nagaii | KACC45737 | Mean EC50 | 0.02065 | |

| Phytophthora tentaculata | KACC40912 | EC50 Range | 0.06527 - 0.08145 | |

| Phytophthora tentaculata | KACC40912 | Mean EC50 | 0.07452 | |

| Phytophthora citrophthora | 62 isolates | Mean EC50 | 0.068 | |

| Phytophthora syringae | 71 isolates | Mean EC50 | 0.005 | |

| Phytophthora nicotianae | 31 isolates | Mean EC50 | 0.016 | |

| Phytophthora hibernalis | 2 isolates | Mean EC50 | 0.030 | |

| Phytophthora sojae | 112 isolates | Mean EC50 | 0.033 |

Table 2: In Vitro Efficacy of this compound against Pythium Species

| Pathogen Species | Isolate Information | Efficacy Metric | Value (µg/mL) | Temperature (°C) | Reference |

| Pythium ultimum | Metalaxyl-sensitive isolates | EC50 Range | 0.012 - 0.183 | Not Specified | |

| Pythium ultimum | Metalaxyl-resistant isolates | EC50 Range | 11.35 - 49.96 | Not Specified | |

| Pythium sylvaticum | Not specified | EC50 | Lower at 13°C vs 23°C | 13 and 23 | [2] |

| Pythium torulosum | Not specified | EC50 | Higher at 23°C vs 13°C | 13 and 23 | [2] |

| Pythium spp. | 5 of 7 species showed significant growth reduction | Not specified | 5 and 100 ppm | Not Specified | [2] |

| Pythium torulosum | Not specified | Reduced sensitivity | Not specified | Not Specified | [3] |

Data Presentation: Field Efficacy of this compound as a Soybean Seed Treatment

Field trials have demonstrated the practical efficacy of this compound as a seed treatment for soybeans, leading to improved plant stands and yields in environments with oomycete disease pressure.

Table 3: Impact of this compound Seed Treatment on Soybean Agronomic Performance

| Trial Information | Treatment | Impact on Plant Stand | Impact on Yield | Reference |

| Multi-environment trials in Illinois (2017) | This compound + Metalaxyl | Increased stand counts by 12.8% at VC and 8.2% at V2 | 0.6% greater yield (not statistically significant) | |

| Field trial in Urbana, IL (2018) | This compound + Metalaxyl | Increased stand counts by 17.8% (VC), 18.6% (V2), 18.4% (V4), and 15.6% (R8) | Increased yield by 7.8% | |

| Multi-environment trials in Ohio | This compound in combination with metalaxyl or mefenoxam | Significantly greater stands in 3 of 8 environments | Significantly greater yield in 3 of 8 environments | [2][4] |

Experimental Protocols

In Vitro Efficacy Assessment: Fungicide-Amended Agar Assay

This method is a standard for determining the inhibitory effect of fungicides on the mycelial growth of oomycetes.

1. Media Preparation:

-

Prepare a suitable culture medium such as Potato Dextrose Agar (PDA) or V8 juice agar.

-

Autoclave the medium and allow it to cool to approximately 50-60°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control, and does not inhibit fungal growth.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

2. Inoculation:

-

From the growing edge of an actively growing oomycete culture on non-amended agar, take a mycelial plug of a standardized diameter (e.g., 5 mm).

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

3. Incubation:

-

Incubate the plates at a controlled temperature suitable for the specific oomycete species being tested (e.g., 20-25°C) in the dark.

4. Data Collection and Analysis:

-

After a defined incubation period (e.g., 3-7 days), or when the mycelial growth in the control plates has reached a specific diameter, measure the colony diameter in two perpendicular directions for each plate.

-

Calculate the average colony diameter for each treatment.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:

-

Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

-

-

Use probit or log-logistic regression analysis to calculate the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.

Field Efficacy Assessment: Soybean Seed Treatment Trial

This protocol outlines a typical field trial to evaluate the efficacy of this compound as a seed treatment against soilborne oomycete pathogens.

1. Experimental Design:

-

The trial is typically set up as a randomized complete block design or a split-plot design with multiple replications (e.g., four to eight).

-

Whole plots may consist of different soybean cultivars with varying levels of resistance to specific pathogens, while subplots would be the different seed treatments.

-

Plots are typically four rows wide with a defined length (e.g., 9.1 meters) and row spacing (e.g., 76.2 cm).

2. Seed Treatment Application:

-

Soybean seeds are treated with this compound alone or in combination with other fungicides at specified rates (e.g., µg of active ingredient per seed).

-

A non-treated control and often a base fungicide treatment (without this compound) are included for comparison.

-

The treatments are applied using appropriate seed treatment equipment to ensure uniform coverage.

3. Planting and Field Management:

-

Treated and untreated seeds are planted at a consistent seeding rate.

-

Standard agronomic practices for the region are followed throughout the growing season.

-

To ensure disease pressure, trials are often conducted in fields with a history of oomycete seedling diseases or may be artificially inoculated.

4. Data Collection:

-

Plant Stand Counts: The number of emerged seedlings is counted in a designated length of the central rows of each plot at different growth stages (e.g., VC, V2, V4, and R8).

-

Disease Severity Assessment:

-

Root Rot Rating: At a specific growth stage (e.g., V4-V6), a set number of plants are carefully dug up from each plot. The roots are washed, and the severity of root rot is assessed using a rating scale. For example, a 0-4 scale can be used where 0 = no symptoms, 1 = 1-25% of the root system discolored, 2 = 26-50%, 3 = 51-75%, and 4 = >75% of the root system discolored and significant stunting or plant death.

-

Foliar Symptoms: For diseases that manifest with foliar symptoms, a disease severity index can be calculated based on the percentage of leaf area affected.

-

-

Yield: At maturity, the central rows of each plot are harvested, and the grain yield is determined, adjusting for moisture content.

5. Statistical Analysis:

-

Data on plant stand, disease severity, and yield are subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

-

Mean separation tests (e.g., Fisher's Protected LSD) are used to compare the performance of different treatments.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

The primary mode of action of this compound is the disruption of microtubule formation in oomycetes. This is achieved through the inhibition of β-tubulin polymerization. The following diagram illustrates this targeted mechanism.

Caption: this compound's targeted inhibition of β-tubulin disrupts microtubule assembly.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

The following diagram outlines the key steps in the fungicide-amended agar assay for determining the EC50 of this compound.

Caption: Workflow for determining fungicide efficacy using the amended agar method.

Logical Relationship in Field Trial Design for Seed Treatment Efficacy

This diagram illustrates the logical structure of a split-plot field trial for evaluating this compound seed treatments on different soybean cultivars.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. DOT Language | Graphviz [graphviz.org]

Ethaboxam: A Technical Guide to its Mode of Action and FRAC Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaboxam is a systemic thiazole carboxamide fungicide highly effective against oomycete pathogens, a group of destructive water molds responsible for diseases such as late blight, downy mildew, and root rot in a variety of crops.[1] This technical guide provides an in-depth analysis of the biochemical mode of action of this compound, its classification by the Fungicide Resistance Action Committee (FRAC), and the experimental evidence supporting these classifications.

FRAC Group and Resistance Management

This compound is classified under FRAC Group 22, which encompasses benzamide and thiazole carboxamide fungicides.[1][2] The mode of action for this group is the disruption of cytoskeleton and motor proteins, specifically by affecting β-tubulin assembly during mitosis.[1][2] This distinct mechanism of action means that this compound generally does not exhibit cross-resistance with fungicides from other chemical groups, such as the phenylamides (FRAC Group 4, e.g., metalaxyl) or the Quinone outside Inhibitors (QoIs) (FRAC Group 11, e.g., azoxystrobin). This makes this compound a valuable tool in fungicide resistance management programs, where it can be used in rotation or as a mixture partner to control oomycete populations that may have developed resistance to other fungicide classes. The risk of resistance development to this compound is considered to be low to medium.[3][4]

Core Mechanism: Inhibition of Mitosis and Cell Division

The primary mode of action of this compound is the inhibition of mitosis and cell division in oomycetes.[5] It achieves this by disrupting the assembly of β-tubulin, a key protein component of microtubules.[3] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By interfering with β-tubulin assembly, this compound prevents the formation of functional microtubules, leading to a halt in the cell cycle and ultimately, the death of the pathogen.[2] It is believed that this compound may also have multiple sites of action, as it has been observed to inhibit the migration of nuclei in growing germ tubes and mycelia, and appears to affect oxygen consumption by mitochondria.[1][6]

Molecular Target: β-Tubulin

The specific molecular target of this compound is the β-tubulin protein. While the precise binding site is still under investigation, it is hypothesized that this compound, like other benzamide fungicides, interacts with the colchicine binding site on β-tubulin. Evidence suggests a crucial role for the cysteine residue at position 239 (C239) of the β-tubulin protein in the binding of benzamide fungicides. A mutation at this position, specifically a change from cysteine to serine (C239S), has been identified in certain Pythium species and coincides with inherent insensitivity to this compound.[1] This suggests that the presence of a cysteine at this position is critical for the fungicidal activity of this compound.

Caption: Signaling pathway of this compound's mode of action.

Quantitative Data

The efficacy of this compound has been quantified against various oomycete pathogens. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of this compound against Phytophthora species

| Pathogen | Number of Isolates | MIC Range (mg/L) | Reference |

| Phytophthora infestans | 9 | 0.1 - 0.5 | |

| Phytophthora capsici | 8 | 1.0 - 5.0 |

Table 2: In Vitro Activity of this compound against Pythium species

| Pathogen | EC50 (µg/mL) | Temperature (°C) | Reference |

| Pythium sylvaticum | Lower at 13°C | 13 | [3] |

| Pythium torulosum | Higher at 23°C | 23 | [3] |

| Sensitive Pythium spp. | < 5 | Not specified | [1] |

| Insensitive Pythium spp. | > 11 | Not specified | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₄OS₂ | [7] |

| Molecular Weight | 320.4 g/mol | [7] |

| Vapor Pressure | 6.1 x 10⁻⁷ torr | [6] |

| Water Solubility | Moderate | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 404 - 1,684 mL/g | [6] |

| Aerobic Soil Half-life | 0.9 - 9.6 days | [6] |

Experimental Protocols

The mode of action of this compound has been elucidated through various experimental approaches. A key methodology has been immunofluorescence microscopy to visualize the effects of the fungicide on the microtubule cytoskeleton of oomycetes.

Immunofluorescence Microscopy of Phytophthora infestans Hyphae

This protocol is based on the methodology described by Uchida et al. (2005) to investigate the in vivo effects of this compound on microtubule integrity.

1. Culture Preparation:

-

Phytophthora infestans is grown on a suitable solid medium (e.g., rye A agar) to obtain actively growing hyphae.

2. This compound Treatment:

-

Hyphal cells are exposed to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for different incubation times (e.g., 30, 60, and 120 minutes). A control group with no this compound treatment is also prepared.

3. Fixation:

-

The treated and control hyphae are fixed to preserve their cellular structure. This is typically done using a solution of formaldehyde and glutaraldehyde in a phosphate buffer.

4. Cell Wall Digestion:

-

The cell walls of the fixed hyphae are partially digested using enzymes like β-glucuronidase and cellulase to allow for the penetration of antibodies.

5. Permeabilization:

-

The cell membranes are permeabilized, for instance with a detergent like Triton X-100, to further facilitate antibody access to intracellular structures.

6. Antibody Incubation:

-

Primary Antibody: The samples are incubated with a primary antibody that specifically binds to β-tubulin (e.g., a monoclonal anti-β-tubulin antibody).

-

Secondary Antibody: After washing to remove unbound primary antibody, the samples are incubated with a secondary antibody that is conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) and specifically binds to the primary antibody.

7. Microscopy:

-

The stained samples are mounted on microscope slides and observed using a laser scanning confocal microscope. The fluorescent signal from the secondary antibody allows for the visualization of the microtubule network.

Expected Results:

-

In untreated control cells, a well-organized network of microtubules is observed.

-

In this compound-treated cells, a disruption of the microtubule network is expected, with fragmented or absent microtubules, providing direct visual evidence of this compound's mode of action.

Caption: Experimental workflow for immunofluorescence microscopy.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. mda.state.mn.us [mda.state.mn.us]

- 7. This compound | C14H16N4OS2 | CID 11174640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: LGC 30473) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Initial Biological Activity of Ethaboxam

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial reports on the biological activity of the thiazole carboxamide fungicide, Ethaboxam. The document details its mode of action, summarizes key quantitative data from early studies, outlines experimental protocols used to determine its efficacy, and illustrates its role in resistance management strategies.

Core Mechanism and Mode of Action

This compound is a synthetic, systemic fungicide specifically developed to control plant diseases caused by Oomycetes.[1] According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 22.[1][2][3] Its primary mode of action is the inhibition of mitosis and cell division within these pathogens.[1] This is achieved by targeting and disrupting the assembly of β-tubulin, a critical component of microtubules.[1][2][4][5] The disruption of microtubule formation leads to the cessation of cell division and ultimately, fungicidal activity.[1] Research has shown this effect to be specific, as microtubules in the model fungus Aspergillus nidulans and in mammalian mouse cells were unaffected by this compound under similar experimental conditions. Some reports also suggest it may have multiple sites of action, including the inhibition of nuclei migration and oxygen consumption by mitochondria.[2]

Quantitative Biological Activity Data

Initial in vitro studies have quantified the inhibitory activity of this compound against a range of economically significant Oomycete pathogens. The data highlights its efficacy, particularly against species that may have developed resistance to other fungicides.

| Pathogen Species | Isolate Type | Efficacy Metric | Value Range | Reference |

| Phytophthora infestans | Wild Type | MIC | 0.1 - 0.5 mg/L | [1] |

| Phytophthora capsici | Wild Type | MIC | 1.0 - 5.0 mg/L | [1] |

| Phytophthora cinnamomi | Wild Type | EC₅₀ | 0.017 - 0.069 µg/mL | |

| Bremia lactucae | Wild Type | EC₅₀ | 0.017 - 0.069 µg/mL | [1] |

| Pythium ultimum | Metalaxyl-Sensitive (MS) | EC₅₀ | 0.012 - 0.183 ppm | [1] |

| Pythium ultimum | Metalaxyl-Resistant (MR) | EC₅₀ | 11.35 - 49.96 ppm | [1] |

MIC: Minimum Inhibitory Concentration; EC₅₀: Effective concentration to inhibit growth by 50%.

Key Experimental Protocols

The following methodologies were central to the initial characterization of this compound's biological activity.

This protocol is designed to quantify the concentration of this compound required to inhibit the growth of a target pathogen.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC₅₀) of this compound against Oomycete mycelial growth.

-

Methodology:

-

Media Preparation: A suitable culture medium (e.g., potato dextrose agar for agar-based assays or a liquid broth for microtiter assays) is prepared and autoclaved.

-

Fungicide Amendment: this compound, dissolved in a suitable solvent, is added to the molten agar or liquid broth to achieve a range of final concentrations (e.g., a serial dilution). A control group with no fungicide is also prepared.

-

Inoculation: For agar-based assays, a mycelial plug from an actively growing culture of the target Oomycete is placed in the center of each fungicide-amended plate. For liquid assays, a mycelial suspension is added to the wells of a microtiter plate.

-

Incubation: Plates or microtiter plates are incubated in the dark at a temperature optimal for the specific pathogen's growth (e.g., 20°C or 25°C).[4][5]

-

Data Collection: After a set incubation period (e.g., 7 days), the diameter of the mycelial colony is measured in agar assays.[5] In liquid assays, mycelial growth can be quantified spectrophotometrically.[1]

-

Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration. The EC₅₀ value is then determined by regression analysis of the dose-response curve. The MIC is the lowest concentration that completely inhibits visible growth.

-

This protocol visualizes the direct impact of this compound on the cellular machinery of the pathogen.

-

Objective: To observe the effects of this compound on the microtubule organization within Phytophthora infestans hyphal cells.

-

Methodology:

-

Cell Culture and Treatment: Hyphal cells of P. infestans are cultured in a suitable liquid medium.

-

This compound Exposure: The cells are exposed to various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for specific incubation times (e.g., 30, 60, and 120 minutes).

-

Fixation: The hyphal cells are fixed using an appropriate chemical fixative to preserve their cellular structure.

-

Permeabilization: The cell walls are permeabilized using enzymes to allow the entry of antibodies.

-

Immunostaining: The cells are incubated with a primary antibody that specifically binds to β-tubulin. Subsequently, a secondary antibody, conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate), is added which binds to the primary antibody.

-

Microscopy: The stained cells are mounted on microscope slides and observed using a laser scanning confocal microscope.

-

Analysis: The integrity and organization of the microtubule network in treated cells are compared to untreated control cells. Studies reported that microtubules were disrupted after just 30 minutes of exposure to this compound at a concentration of 0.01 µg/mL.

-

Role in Resistance Management

The development of resistance to fungicides is a significant challenge in agriculture. This compound's unique mode of action makes it a valuable tool for resistance management programs.[1][6] Oomycete populations have developed resistance to other common fungicides, such as phenylamides (FRAC Group 4) and Quinone outside inhibitors (QoIs, FRAC Group 11).[3][4] Because this compound (FRAC Group 22) has a different target site, it can control pathogens that are resistant to these other chemical classes.[1] Therefore, incorporating this compound into a rotation or tank-mix program with fungicides that have different modes of action is a critical strategy to delay the development of resistance and preserve the efficacy of existing and new chemistries.[3][6] The risk for developing resistance to this compound itself is generally considered low to medium.[1][4][5]

References

A Technical Guide to the Development and Registration of Ethaboxam

Introduction

Ethaboxam is a systemic, thiazole carboxamide fungicide developed for the control of plant diseases caused by oomycetes, a group of destructive pathogens responsible for diseases like late blight, downy mildew, and root rot.[1] Classified by the Fungicide Resistance Action Committee (FRAC) in Group 22, this compound's unique mode of action targets β-tubulin assembly in mitosis, making it a critical tool in integrated pest management (IPM) and resistance management programs.[1] This technical guide provides an in-depth overview of its development history, regulatory journey, mechanism of action, and key technical data for researchers and professionals in the field.

History of Development and Commercialization

This compound was the first proprietary fungicide to be developed in Korea.[1] It was discovered in 1993 by scientists at LG Chemical Ltd. (which later became LG Life Sciences).[1] Following extensive evaluation, it was first registered in South Korea in 1998 and commercially launched in 1999.[1] The fungicide entered the global market in various countries around 2005 for foliar and soil applications.[1][2]

A significant milestone in its commercial history occurred in December 2011, when Sumitomo Chemical Co., Ltd. (SCC) acquired the this compound business from LG Life Sciences.[2] Under the agreement, LG Life Sciences would continue to manufacture the technical grade active ingredient for SCC.[2] SCC's U.S. subsidiary, Valent U.S.A. LLC, now manages the registration and marketing of this compound in North America.[2][3]

Mechanism of Action

This compound's primary mode of action is the inhibition of mitosis and cell division in oomycete pathogens.[1][3] It specifically targets the β-tubulin protein, interfering with its assembly into microtubules.[1] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division. By disrupting this process, this compound halts the proliferation of the pathogen.[1] It exhibits both protective and curative properties, meaning it can prevent infection and act on existing infections.[1] Some evidence also suggests it may have multiple sites of action, including the inhibition of nuclei migration and mitochondrial oxygen consumption.

Registration and Regulatory Status

This compound's registration has expanded globally since its initial approval in Korea. In North America, Health Canada's Pest Management Regulatory Agency (PMRA) granted full registration for its use as a seed treatment on November 4, 2014.[4] The United States Environmental Protection Agency (EPA) first registered this compound Technical Fungicide on March 4, 2014.[5] As of 2024, it is registered for use on a variety of crops, including tuberous and corm vegetables, cucurbits, and brassicas, as well as for seed treatments.[3][6] In February 2022, Valent U.S.A. LLC petitioned the EPA for an extension of the exclusive use period for data supporting this compound, which was granted, extending data protection to March 4, 2027.[5][7] this compound is not currently approved for use in Great Britain or the European Union.

| Table 1: Key Registration Milestones | |

| Date | Event |

| 1998 | First registered in South Korea.[1] |

| 2006 | Import tolerance established in the United States for residues on grapes.[1] |

| Sep 2011 | Registration applications submitted in the USA and Canada by Valent U.S.A.[2] |

| Mar 4, 2014 | First registration granted by the U.S. EPA (EPA Reg. No. 59639-185).[5] |

| Nov 4, 2014 | Full registration for sale and use granted by Health Canada.[4] |

| Apr 25, 2023 | U.S. EPA grants a 3-year extension of the exclusive use data protection period.[5] |

Fungicidal Efficacy

In vitro studies have quantified this compound's potent activity against key oomycete pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's effectiveness.

| Table 2: In Vitro Fungicidal Activity of this compound | ||

| Pathogen | Metric | Value / Time |

| Phytophthora infestans (Late Blight) | MIC Range | 0.1 to 0.5 mg/L[8] |

| Phytophthora capsici (Phytophthora Blight) | MIC Range | 1.0 to 5.0 mg/L[8] |

| Phytophthora infestans (5 isolates) | Time to Inactivation (at 10 mg/L) | Within 48 hours[8] |

| Phytophthora capsici (5 isolates) | Time to Inactivation (at 10 mg/L) | Within 96 hours[8] |

These studies demonstrate that this compound effectively suppresses the development of major crop diseases like tomato late blight and pepper Phytophthora blight.[8]

Key Experimental Methodologies

Protocol for Determining Minimum Inhibitory Concentration (MIC) This generalized protocol is based on standard broth or agar dilution methods used to evaluate antimicrobial agents.

-

Preparation of Fungal Inoculum: Cultures of the target oomycete (e.g., Phytophthora infestans) are grown on a suitable nutrient agar. A suspension of zoospores or mycelial fragments is prepared and standardized to a specific concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a liquid growth medium within a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 100 mg/L down to <0.1 mg/L).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells containing only the growth medium (negative control) and medium with the fungal inoculum but no this compound (positive control) are included.

-

Incubation: The plate is incubated at an optimal temperature (e.g., 20-25°C) for a period sufficient for visible growth to appear in the positive control wells (typically 48-96 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the pathogen.[7][9]

Protocol for Residue Analysis in Plant Tissues (Based on Method RM-49R) This protocol outlines a method for determining this compound residues in crop samples for regulatory purposes.[1]

-